Edaglitazone
Overview
Description
Edaglitazone is a potent and selective agonist of the peroxisome proliferator-activated receptor gamma (PPARγ). It is primarily known for its antidiabetic properties, enhancing insulin sensitivity and promoting glucose oxidation. This compound has shown significant potential in improving insulin sensitivity and glucose metabolism, making it a promising candidate for the treatment of type 2 diabetes mellitus .
Scientific Research Applications
Edaglitazone has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study PPARγ agonists and their interactions.
Biology: Investigated for its effects on cellular metabolism and insulin sensitivity.
Medicine: Explored as a potential therapeutic agent for type 2 diabetes mellitus and related metabolic disorders
Industry: Utilized in the development of antidiabetic drugs and other therapeutic agents.
Mechanism of Action
Target of Action
Edaglitazone is a potent, selective, and orally active PPARγ agonist . It has a clear PPAR-gamma agonist profile, with predominant PPAR-gamma activity and little PPAR-alpha activity . PPARγ (Peroxisome proliferator-activated receptor gamma) is a nuclear receptor that plays a crucial role in regulating lipid metabolism, inflammation, and insulin sensitivity .
Mode of Action
This compound interacts with its target, PPARγ, to exert its therapeutic effects . As a PPARγ agonist, this compound binds to the PPARγ receptor, activating it . This activation leads to changes in the transcription of specific genes involved in glucose and lipid metabolism, inflammation, and insulin sensitivity .
Biochemical Pathways
The activation of PPARγ by this compound affects several biochemical pathways. It improves insulin sensitivity and enhances the rate of glucose oxidation . It also impacts muscle glucose metabolism through mechanisms other than PPAR-gamma activation .
Result of Action
This compound’s activation of PPARγ leads to improved insulin sensitivity and enhanced glucose oxidation . This results in better glycemic control, making this compound a potential therapeutic agent for type 2 diabetes mellitus .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence or absence of insulin can affect this compound’s ability to improve insulin sensitivity and enhance glucose oxidation .
Biochemical Analysis
Biochemical Properties
Edaglitazone interacts with the PPARγ receptor, a key player in the regulation of insulin sensitivity . As a PPARγ agonist, this compound binds to this receptor, activating it and influencing the transcription of genes involved in glucose and lipid metabolism
Cellular Effects
This compound’s primary cellular effect is the enhancement of insulin sensitivity and the rate of glucose oxidation . This is achieved through its interaction with the PPARγ receptor, which influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the PPARγ receptor . This binding activates the receptor, leading to changes in the expression of genes involved in glucose and lipid metabolism .
Metabolic Pathways
This compound is involved in the PPARγ pathway, influencing the metabolism of glucose and lipids .
Preparation Methods
Synthetic Routes and Reaction Conditions
Edaglitazone can be synthesized through the reduction of a known methylidene thiazolidindione intermediate. The process involves the use of aluminum activated by treatment with mercuric chloride . The synthetic route typically includes the following steps:
- Preparation of the methylidene thiazolidindione intermediate.
- Reduction of the intermediate using activated aluminum.
- Purification and isolation of the final product.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
- Large-scale preparation of the methylidene thiazolidindione intermediate.
- Efficient reduction using activated aluminum.
- Advanced purification techniques to isolate this compound with high purity.
Chemical Reactions Analysis
Types of Reactions
Edaglitazone undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidation products.
Reduction: The compound can be reduced to form different reduced derivatives.
Substitution: this compound can undergo substitution reactions, where specific functional groups are replaced with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Various reagents, including halogens and nucleophiles, are used under controlled conditions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with different functional groups.
Comparison with Similar Compounds
Edaglitazone is compared with other PPARγ agonists, such as rosiglitazone and pioglitazone. While all these compounds share a common mechanism of action, this compound is unique due to its higher selectivity and potency for PPARγ. Similar compounds include:
Rosiglitazone: Another PPARγ agonist with antidiabetic properties.
Pioglitazone: A PPARγ agonist used in the treatment of type 2 diabetes mellitus.
Aleglitazar: A dual PPARα/γ agonist with potential therapeutic benefits for cardiovascular diseases.
This compound’s unique structural features and higher selectivity make it a promising candidate for further research and development in the field of metabolic disorders.
Properties
IUPAC Name |
5-[[4-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]-1-benzothiophen-7-yl]methyl]-1,3-thiazolidine-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O4S2/c1-14-18(25-23(30-14)15-5-3-2-4-6-15)9-11-29-19-8-7-16(21-17(19)10-12-31-21)13-20-22(27)26-24(28)32-20/h2-8,10,12,20H,9,11,13H2,1H3,(H,26,27,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAAXAFNSRADSMK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=CC=C2)CCOC3=C4C=CSC4=C(C=C3)CC5C(=O)NC(=O)S5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00870240 | |
Record name | Edaglitazone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00870240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
464.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
213411-83-7, 892128-35-7, 892128-36-8 | |
Record name | Edaglitazone [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0213411837 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Edaglitazone, (-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0892128357 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Edaglitazone, (+)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0892128368 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Edaglitazone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06519 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Edaglitazone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00870240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | EDAGLITAZONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8GKF7V499B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | EDAGLITAZONE, (-)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/59LQZ96XUU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | EDAGLITAZONE, (+)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QP6GWW0LZD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.